tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
Properties
Molecular Formula |
C15H28N2O2 |
|---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-5-16-9-6-15(12-16)7-10-17(11-8-15)13(18)19-14(2,3)4/h5-12H2,1-4H3 |
InChI Key |
XUDILNSVFRWAIV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(C1)CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Four-Step Synthetic Route (Based on CN111518015A)
| Step | Starting Material / Intermediate | Reagents / Conditions | Solvent | Temperature | Time | Description | Yield |
|---|---|---|---|---|---|---|---|
| 1 | 1,4-Dioxaspiro[4.5]decane-8-one | p-Methylsulfonylmethylisocyanitrile, Potassium tert-butoxide | Mixed solution of glycol dimethyl ether and ethanol | 0–20 °C | N/A | Formation of 1,4-dioxaspiro[4.5]decane-8-carbonitrile | Not specified |
| 2 | 1,4-Dioxaspiro[4.5]decane-8-carbonitrile | 1-Bromo-2-chloroethane, Lithium diisopropylamide | Toluene | 0–20 °C | ~13 hours | Reaction to produce 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | Not specified |
| 3 | 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | Hydrogen gas, Raney nickel catalyst, tert-butyl dicarbonyl anhydride | Methanol | 50 °C, 50 psi pressure | 6 hours | Reduction, cyclization and reaction to form tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2.5]tetradecane-10-carboxylic acid ester | Not specified |
| 4 | Compound 4 (tert-butyl-1,4-dioxa-10-aza-dispiro ester) | Pyridinium p-toluenesulfonate | Mixed solution of acetone and water | 70 °C | 15 hours | Deprotection to yield tert-butyl 8-oxylidene-2-azaspiro[4.5]decane-2-carboxylic acid ester | 54.8% |
- Step 1 involves nucleophilic substitution using potassium tert-butoxide and p-methylsulfonylmethylisocyanitrile to introduce the nitrile group.
- Step 2 uses lithium diisopropylamide as a strong base to facilitate alkylation with 1-bromo-2-chloroethane.
- Step 3 is a catalytic hydrogenation and cyclization step under controlled pressure and temperature, followed by acylation with tert-butyl dicarbonyl anhydride.
- Step 4 is a mild acid-catalyzed deprotection step to remove protecting groups and yield the final product.
This method is advantageous due to the use of cheap and accessible starting materials, reasonable reaction conditions, and the ability to scale up for industrial production.
Reaction Conditions Summary Table
| Step | Solvent(s) | Temperature (°C) | Pressure (psi) | Reaction Time (hours) |
|---|---|---|---|---|
| 1 | Glycol dimethyl ether + Ethanol | 0–20 | Atmospheric | Not specified |
| 2 | Toluene | 0–20 | Atmospheric | 12.5–13 |
| 3 | Methanol | 50 | 50 | 6 |
| 4 | Acetone + Water | 70 | Atmospheric | 15 |
Characterization Data (from Patent)
- The final product tert-butyl 8-oxylidene-2-azaspiro[4.5]decane-2-carboxylic acid ester was obtained as a white solid with a yield of approximately 54.8%.
- ^1H NMR (400 MHz, CDCl3) signals included multiplets at 3.46–3.17 ppm (4H), 2.34–2.25 ppm (4H), a broad triplet at 1.79 ppm (6H), and a singlet at 1.40 ppm (9H), consistent with the expected structure.
Alternative Preparation Insights
While the patent described above is the most comprehensive and industrially relevant method, other literature sources provide related synthetic approaches for spirocyclic diazaspiro compounds with tert-butyl carboxylate groups, which may offer insights or alternative routes:
Research on derivatives such as 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane shows synthesis from substituted cyclohexanones and cyclohexadione monoethyl acetals, with yields around 56–60% after recrystallization. These methods employ commercially available ketones and standard organic synthesis techniques including condensation, cyclization, and protection/deprotection steps.
The compound tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 236406-39-6) is commercially available and characterized by molecular formula C13H24N2O2 and molecular weight 240.34, indicating the feasibility of synthesis for research and industrial use.
Summary of Research Discoveries and Practical Considerations
- The four-step synthesis from 1,4-dioxaspiro[4.5]decane-8-one is a robust and scalable method with moderate to good yields and well-defined reaction conditions.
- The use of pyridinium p-toluenesulfonate for deprotection in the final step provides a mild and effective approach to yield the target tert-butyl ester.
- Reaction parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
- The method avoids expensive or hard-to-obtain reagents, favoring industrial applicability.
- Characterization data confirm the structural integrity of the final product, supporting the reliability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazaspiro compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for the development of new therapeutic agents .
Medicine: In medicine, the compound is explored for its potential use in the treatment of various diseases. Its ability to modulate biological pathways and interact with specific molecular targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate with structurally related diazaspiro derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Comparative Insights:
Substituent Effects: Ethyl vs. Oxo Groups: The ethyl group in the target compound increases lipophilicity (logP ~2.5), favoring membrane permeability in drug candidates, whereas the 3-oxo derivative (logP ~1.2) is more hydrophilic, suited for aqueous-phase reactions. Benzyl vs.
Synthetic Complexity :
- The target compound is synthesized via microwave-assisted coupling (), reducing reaction times (<2 hours), while dioxo derivatives () require multi-step protocols with stringent temperature control.
Biological Relevance :
- The 2-ethyl variant is prioritized in RAS(ON) inhibitor development (e.g., elironrasib analogs) due to its optimal steric bulk for binding to GTPase pockets.
- 3-Oxo derivatives are prevalent in protease inhibitor scaffolds , leveraging hydrogen-bonding interactions with catalytic residues.
Ethyl-substituted compounds may pose higher flammability risks.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate, and how are intermediates purified?
The synthesis typically involves spirocyclic ring formation followed by Boc (tert-butoxycarbonyl) protection. For example, tert-butyl-protected diazaspiro compounds are often synthesized via cyclization reactions using reagents like HCl in dioxane for deprotection or acid-mediated ring closure . Purification methods include column chromatography (SiO₂, ethyl acetate/hexane gradients) and recrystallization from solvents like diethyl ether. Yield optimization may require adjusting reaction times (e.g., 48 hours for HCl-mediated deprotection) .
Q. How is the structural integrity of this compound verified experimentally?
Characterization relies on:
- NMR spectroscopy : Key signals include tert-butyl protons at ~1.44 ppm (singlet) and spirocyclic CH₂ groups at 1.51–1.70 ppm (multiplet) in -NMR. -NMR confirms carbonyl (C=O) at ~155 ppm and Boc quaternary carbons .
- Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]+ for C₁₄H₂₃NO₃ at 254.38 Da) .
- X-ray crystallography : For derivatives like oxalate salts, crystal structures resolve spirocyclic geometry .
Q. What role does this compound serve in medicinal chemistry research?
It acts as a versatile scaffold for kinase inhibitors (e.g., RIPK1, EGFR) due to its rigid spirocyclic core, which enhances binding specificity. The Boc group enables selective deprotection for functionalization at the 2-ethyl position, facilitating SAR studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed using this compound derivatives?
- Derivatization : Replace the ethyl group with bulkier substituents (e.g., benzyl, trifluoromethyl) to probe steric effects. For example, 8-phenyl analogs show altered RIPK1 inhibition potency .
- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonds with kinase domains).
- In vitro assays : Test derivatives in kinase inhibition assays (IC₅₀) and cytotoxicity screens to correlate structural changes with activity .
Q. How do metabolic pathways influence the stability of this compound in biological systems?
- Cytochrome P450 metabolism : The spirocyclic ring and Boc group may slow oxidative degradation compared to non-rigid analogs.
- Plasma stability assays : Monitor half-life in serum using LC-MS. Hydrolysis of the Boc group in acidic environments (e.g., lysosomes) can generate reactive intermediates .
- Prodrug strategies : Modify the ester moiety (e.g., replace tert-butyl with enzymatically cleavable groups) to enhance bioavailability .
Q. How can contradictions in biological activity data across studies be resolved?
- Batch variability : Confirm purity (>95% via HPLC) and stereochemistry (e.g., chiral HPLC for enantiomers) .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and inhibitor concentrations.
- Control experiments : Compare with structurally validated analogs (e.g., 8-methyl vs. 8-ethyl derivatives) to isolate substituent effects .
Q. What strategies optimize reaction conditions for scalable synthesis?
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to improve yield .
- Solvent selection : Replace dioxane with greener alternatives (e.g., 2-MeTHF) for Boc deprotection .
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
